![molecular formula C5H6N4S B3143916 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine CAS No. 53918-44-8](/img/structure/B3143916.png)
3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine
Overview
Description
The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and common names if any .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This can include various chemical reactions, the conditions under which these reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various experimental methods .Scientific Research Applications
Fungicidal Activity : Research on derivatives of 1H-1,2,4-triazol-5-ylamine, such as those synthesized based on phenazine-1-carboxylic acid, has shown strong fungicidal activity against plant pathogens. Compounds with similar structures displayed promising efficacy in controlling rice blast, a significant agricultural concern, suggesting their potential as fungicides (Li et al., 2020).
Synthesis and Structure Analysis : Studies have been conducted on the synthesis and structure of various 1H-1,2,4-triazole derivatives. These include investigations into their tautomeric forms and the synthesis of complexing agents, potentially contributing to a deeper understanding of their chemical properties (Buzykin et al., 2008).
Catalyst- and Solvent-Free Synthesis : Research into the regioselective synthesis of 1H-1,2,4-triazole derivatives under catalyst- and solvent-free conditions offers insights into more sustainable and efficient chemical synthesis methods. These studies contribute to the field of green chemistry and the development of new synthetic pathways (Moreno-Fuquen et al., 2019).
Growth Regulatory Activity in Plants : Derivatives of 1H-1,2,4-triazole have shown potential as plant growth regulators. Research indicates that certain compounds containing this scaffold can stimulate plant growth, which could have applications in agriculture and horticulture (Eliazyan et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as iodopropynyl butyl carbamate (ipbc), are known to act as biocides and fungicides . They are used in various industries, including paints & coatings, wood preservatives, personal care, and cosmetics .
Mode of Action
It’s worth noting that compounds like ipbc are known to affect cell membrane permeability and fatty acids in fungi . This suggests that 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine might interact with its targets in a similar manner, leading to changes in the target organism’s cellular functions.
Biochemical Pathways
Based on the potential fungicidal activity, it can be inferred that the compound might interfere with essential biochemical pathways in fungi, leading to their growth inhibition or death .
Pharmacokinetics
It’s known that similar compounds like ipbc are extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway . These insights might provide a preliminary understanding of the pharmacokinetics of this compound, but more research is needed for a comprehensive understanding.
Result of Action
Based on the potential fungicidal activity, it can be inferred that the compound might lead to the disruption of essential cellular functions in fungi, resulting in their growth inhibition or death .
Action Environment
It’s known that similar compounds like ipbc are stable at room temperature and in various solvents . This suggests that the compound might exhibit stability under a range of environmental conditions, but more research is needed to confirm this.
Safety and Hazards
properties
IUPAC Name |
3-prop-2-ynylsulfanyl-1H-1,2,4-triazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-2-3-10-5-7-4(6)8-9-5/h1H,3H2,(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHSSICXHMIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246596 | |
Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53918-44-8 | |
Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53918-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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